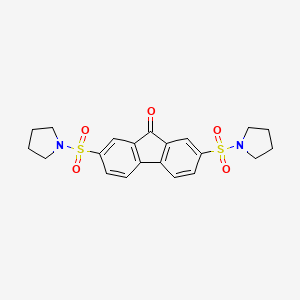

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one

Description

2,7-Bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one is a fluorenone derivative with sulfonamide substituents at the 2- and 7-positions. The pyrrolidine rings introduce tertiary amine functionality, while the sulfonyl groups act as electron-withdrawing moieties.

Properties

IUPAC Name |

2,7-bis(pyrrolidin-1-ylsulfonyl)fluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c24-21-19-13-15(29(25,26)22-9-1-2-10-22)5-7-17(19)18-8-6-16(14-20(18)21)30(27,28)23-11-3-4-12-23/h5-8,13-14H,1-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPHGYFNEYWXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one typically involves the reaction of 2,7-dibromo-9H-fluoren-9-one with pyrrolidine and a sulfonylating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-1-ylsulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted fluorenone derivatives.

Scientific Research Applications

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

- Biofilm Inhibition : 2,7-Bis(piperidinylethoxy)-3-nitro-9H-fluoren-9-one shows a Glide score of −9.2 kcal/mol against A. baumannii BfmR, outperforming other derivatives .

- OLED Performance : 36DACRFT’s TADF properties result in a 601 nm emission wavelength, surpassing conventional fluorescent materials .

- Anticancer Potential: O-Aryl-carbamoyl-oxymino-fluorene derivatives exhibit IC50 values of 0.009–1.25 mg/mL against tumor cells, linked to sulfonamide-mediated membrane depolarization .

Biological Activity

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one is a synthetic compound known for its unique structural properties and potential biological activities. This article focuses on its biological activity, particularly its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a fluorene core with sulfonamide groups that enhance its interaction with biological targets. The presence of pyrrolidine moieties contributes to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The sulfonamide groups are significant as they enhance the compound's interactions with bacterial enzymes, potentially leading to inhibitory effects on bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that the compound has potential as a lead candidate for the development of new antimicrobial agents.

Anticancer Activity

This compound has also been studied for its anticancer properties. Preliminary data show that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the effects of this compound on MDA-MB-231 cells, revealing a significant reduction in cell viability at concentrations above 50 µg/mL. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 45 | 30 |

| MDA-MB-231 | 35 | 50 |

The data indicate that the compound may serve as a promising candidate for further development in cancer therapy.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The sulfonamide groups can interact with enzymes and receptors involved in disease pathways, leading to inhibition of their activity.

Comparative Analysis

Comparative studies with similar compounds such as 2,7-bis(morpholin-4-ylsulfonyl)-9H-fluorene and 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene reveal variations in biological activity due to differences in their substituents.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2,7-bis(morpholin-4-ylsulfonyl)-9H-fluorene | High | Moderate |

| 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.